3-Chloro-5-methylpyridazine

Description

The exact mass of the compound 3-Chloro-5-methylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

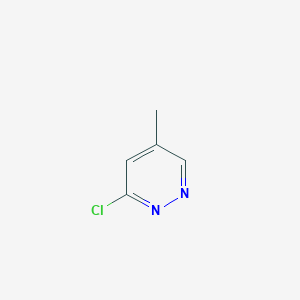

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBWRBSCBONTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617782 | |

| Record name | 3-Chloro-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-31-8 | |

| Record name | 3-Chloro-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methylpyridazine: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylpyridazine is a versatile heterocyclic compound that has garnered significant attention as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the electron-deficient pyridazine ring functionalized with a reactive chlorine atom and a methyl group, make it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of these functional groups allows for selective and diverse chemical modifications, enabling chemists to construct novel molecular architectures with tailored biological activities and material properties.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and key applications of 3-Chloro-5-methylpyridazine, offering field-proven insights for its effective utilization in research and development.

Core Physical and Chemical Properties

3-Chloro-5-methylpyridazine is typically a solid at room temperature. A clear understanding of its fundamental properties is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 89283-31-8 | [3][4][5] |

| Molecular Formula | C₅H₅ClN₂ | [3][4][5] |

| Molecular Weight | 128.56 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | Inferred from melting point |

| Melting Point | 139-140 °C | From supplier data |

| Boiling Point | 259.7 ± 20.0 °C at 760 mmHg | From supplier data |

| Density | 1.2 ± 0.1 g/cm³ | From supplier data |

| Solubility | Soluble in common organic solvents | [6] |

| SMILES | CC1=CN=NC(Cl)=C1 | [5] |

| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | [5] |

Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridazine ring and a singlet for the methyl group protons. The aromatic protons will likely appear as singlets or narrow doublets in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The C-Cl carbon will be significantly downfield due to the electronegativity of the chlorine atom. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).[8][9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 2850–3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridazine ring (in the 1400–1600 cm⁻¹ region), and a characteristic C-Cl stretching vibration in the fingerprint region (typically below 800 cm⁻¹).[11]

Synthesis of 3-Chloro-5-methylpyridazine

The most common and efficient laboratory synthesis of 3-Chloro-5-methylpyridazine involves the chlorination of 5-methyl-3(2H)-pyridazinone using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[12] This reaction transforms the pyridazinone tautomer into the desired chloro-pyridazine.

Experimental Protocol: Synthesis from 5-methyl-3(2H)-pyridazinone

This protocol describes a representative procedure for the synthesis of 3-Chloro-5-methylpyridazine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-3(2H)-pyridazinone (1.0 eq). Under a fume hood and an inert atmosphere, carefully add phosphorus oxychloride (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a solid base like sodium bicarbonate or by the slow addition of a cooled concentrated sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 3-Chloro-5-methylpyridazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Chemical Reactivity and Key Transformations

The reactivity of 3-Chloro-5-methylpyridazine is dominated by the C-Cl bond, which is activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyridazine ring. This makes it an excellent substrate for cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, respectively.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of 3-Chloro-5-methylpyridazine, it enables the synthesis of 3-aryl- or 3-heteroaryl-5-methylpyridazines, which are common scaffolds in bioactive molecules.[13][14][15][16]

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried reaction vial, add 3-Chloro-5-methylpyridazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand like XPhos).[17]

-

Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) for 12-24 hours, or until TLC or LC-MS analysis indicates completion.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

2. Buchwald-Hartwig Amination:

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of 3-amino-5-methylpyridazine derivatives. These products are important intermediates for pharmaceuticals, as the amino group can be further functionalized.[1][18][19][20]

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Chloro-5-methylpyridazine (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos).[19]

-

Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the reaction vessel and heat to 80-120 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is typically quenched with water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

The pyridazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs. 3-Chloro-5-methylpyridazine serves as a key starting material for the synthesis of various biologically active compounds. While specific examples of marketed drugs derived directly from this starting material are not extensively documented in publicly available literature, its utility is evident in the patent literature for the construction of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[21][22][23] The ability to easily introduce diverse substituents at the 3-position through cross-coupling chemistry makes it an ideal scaffold for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

3-Chloro-5-methylpyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[24] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][24]

Conclusion

3-Chloro-5-methylpyridazine is a high-value chemical intermediate with significant applications in synthetic organic chemistry. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of a wide range of complex molecules. This guide has outlined its core physical and chemical properties, provided detailed and actionable protocols for its synthesis and key transformations, and highlighted its importance in the development of new chemical entities. For researchers and scientists in drug discovery and related fields, a thorough understanding of this building block is essential for leveraging its full potential in the creation of innovative and impactful molecules.

References

-

PubChem. 3-Chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

-

Oregon State University. 13C NMR Chemical Shifts.[Link]

-

ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.[Link]

- Google Patents.Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[Link]

-

YouTube. Buchwald-Hartwig coupling.[Link]

-

Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine.[Link]

-

Organic Chemistry Portal. Suzuki Coupling.[Link]

-

Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[Link]

-

National Institutes of Health. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.[Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.[Link]

-

Patsnap. Process for synthesizing 3-amino-5-methylpyrazole.[Link]

-

Aaron Chemistry. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine.[Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.[Link]

-

Wikipedia. Buchwald–Hartwig amination.[Link]

- Google Patents.

-

Master Organic Chemistry. 13-C NMR - How Many Signals.[Link]

-

National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy.[Link]

-

American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.[Link]

-

Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8.[Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]

- 3. 007chemicals.com [007chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8 [matrix-fine-chemicals.com]

- 6. 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3 | High Purity Supplier & Safety Data [pipzine-chem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Chloro-5-methylpyridazine (CAS 89283-31-8) for Advanced Research and Drug Development

Introduction: The Strategic Value of the 5-Methylpyridazine Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the pyridazine nucleus stands out as a "privileged scaffold." Its inherent chemical properties, including its ability to act as a hydrogen bond acceptor and its conformational influence on molecular architecture, make it a cornerstone for the design of novel bioactive molecules.[1][2] Within this class, 3-Chloro-5-methylpyridazine (CAS: 89283-31-8) emerges as a particularly valuable and versatile building block.[3] The strategic placement of a reactive chlorine atom at the 3-position and a methyl group at the 5-position provides a unique combination of reactivity and structural definition, enabling chemists to forge complex molecular structures with high precision.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this key intermediate. We will explore the causality behind synthetic choices, detail robust experimental protocols, and illuminate the pathways through which derivatives of 3-Chloro-5-methylpyridazine exert their pharmacological effects.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The table below summarizes the key physical and chemical properties of 3-Chloro-5-methylpyridazine.

| Property | Value | Source(s) |

| CAS Number | 89283-31-8 | [4] |

| Molecular Formula | C₅H₅ClN₂ | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Appearance | Off-white to yellow crystalline solid | Typical Observation |

| Melting Point | 139-140 °C (predicted) | [5] |

| Boiling Point | 259.7 ± 20.0 °C at 760 mmHg (predicted) | [5] |

| SMILES | CC1=CN=NC(Cl)=C1 | [4] |

| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | [4] |

Spectroscopic Signature: 1H and 13C NMR Analysis

While experimentally obtained spectra for this specific compound are not widely published, a detailed analysis based on established principles of NMR spectroscopy and data from analogous structures allows for a confident prediction of its spectral characteristics.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~2.4-2.5 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C5 position. Its chemical shift is in the typical range for a methyl group attached to an aromatic, electron-deficient heterocyclic ring.[6]

-

δ ~7.4-7.5 ppm (s, 1H): This singlet is assigned to the proton at the C4 position.

-

δ ~8.9-9.0 ppm (s, 1H): This downfield singlet corresponds to the proton at the C6 position, which is deshielded by the adjacent nitrogen atom.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~18-20 ppm: Methyl carbon (C-CH₃).

-

δ ~125-127 ppm: C4 carbon.

-

δ ~140-142 ppm: C5 carbon (bearing the methyl group).

-

δ ~150-152 ppm: C6 carbon.

-

δ ~155-157 ppm: C3 carbon (bearing the chloro group), significantly downfield due to the electronegativity of chlorine and the adjacent nitrogen.[5]

Synthesis of 3-Chloro-5-methylpyridazine: A Validated Protocol

The most efficient and scalable synthesis of 3-Chloro-5-methylpyridazine involves a two-step process starting from 4-Methyl-1,2-dihydropyridazine-3,6-dione. The first step is a chlorination to produce the key intermediate, 3,6-Dichloro-4-methylpyridazine, followed by a selective catalytic transfer hydrogenation to remove the chlorine atom at the 6-position.

Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3)

This protocol is based on a well-established method for the chlorination of pyridazinediones.[7]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 10.0 g, 79.3 mmol) in phosphorus oxychloride (POCl₃, e.g., 75 mL, 800 mmol).

-

Causality: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure complete conversion and maintain a stirrable reaction mixture.

-

-

Chlorination: Heat the suspension to reflux (approx. 105-110 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours, at which point the mixture becomes a clear, homogeneous golden-yellow solution.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Self-Validation: Complete removal of POCl₃ is critical to prevent violent exothermic reactions during the subsequent aqueous quench.

-

-

Quenching: Slowly and cautiously add the viscous brown residue dropwise to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution (e.g., 250 mL).

-

Causality: This step neutralizes the acidic byproducts and hydrolyzes any remaining POCl₃. The slow, dropwise addition to an ice-cold solution is a critical safety measure to control the exothermic reaction.

-

-

Extraction & Purification: Adjust the pH of the aqueous slurry to ~7-8 with solid sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3,6-Dichloro-4-methylpyridazine as a yellow solid. The product can be further purified by recrystallization.[7]

Step 2: Selective Monodechlorination to 3-Chloro-5-methylpyridazine

This protocol is a representative procedure derived from established methods for the selective catalytic transfer hydrogenation of chloro-heterocycles.[8][9][10]

Experimental Protocol:

-

Reaction Setup: To a solution of 3,6-Dichloro-4-methylpyridazine (e.g., 10.0 g, 61.3 mmol) in methanol (e.g., 200 mL) in a round-bottom flask, add ammonium formate (HCOONH₄, e.g., 11.6 g, 184 mmol, 3.0 equiv).

-

Causality: Ammonium formate serves as the in-situ source of hydrogen. It is a safer and more convenient alternative to using pressurized hydrogen gas. Methanol is an excellent solvent for both the substrate and the formate salt.[9]

-

-

Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, e.g., 1.0 g, 10 wt%).

-

Causality: Palladium on carbon is a highly efficient and selective catalyst for dehalogenation reactions. The selectivity for the 6-position over the 3-position is influenced by electronic and steric factors of the pyridazine ring.

-

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (e.g., 50 mL).

-

Self-Validation: Complete removal of the palladium catalyst is crucial, as residual palladium can interfere with subsequent cross-coupling reactions.

-

-

Purification: Concentrate the filtrate under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to give the crude product. Purify by column chromatography on silica gel or recrystallization to afford 3-Chloro-5-methylpyridazine.

Applications in Drug Development: Targeting Key Signaling Pathways

The true value of 3-Chloro-5-methylpyridazine lies in its utility for synthesizing potent and selective modulators of critical biological pathways. The reactive chlorine at the C3 position is an excellent handle for introducing diverse functionalities via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for lead discovery and optimization.[3]

Derivatives of the pyridazine scaffold have shown significant promise as inhibitors of key protein kinases involved in cancer and inflammatory diseases.

VEGFR-2 Inhibition in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer.[11] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Numerous pyridazine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[11] These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation required for downstream signaling, thereby inhibiting tumor-induced angiogenesis.

p38 MAP Kinase Inhibition in Inflammation

The p38 Mitogen-Activated Protein (MAP) kinase is a central node in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Overactivation of this pathway is implicated in a range of autoimmune and inflammatory disorders, including rheumatoid arthritis. Trisubstituted pyridazines have been developed as highly potent and selective inhibitors of p38 MAP kinase, demonstrating efficacy in both cellular assays and animal models of inflammation.[12]

Safety, Handling, and Storage

Comprehensive safety protocols are non-negotiable in a research environment. The following information is a summary of key safety considerations.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

| Carcinogenicity | Suspected of causing cancer. | H351 |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

Conclusion

3-Chloro-5-methylpyridazine is more than a mere chemical intermediate; it is a strategic tool for innovation in drug discovery and development. Its well-defined reactivity and structural features provide a robust platform for accessing novel chemical space, particularly in the highly competitive arena of kinase inhibitor development. By understanding the nuances of its synthesis, characterization, and application, research organizations can significantly accelerate their discovery programs. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this valuable molecular scaffold.

References

-

Regan, J., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2409-13. Available at: [Link]

-

Capot Chemical Co., Ltd. (2009). MSDS of 3-Chloro-5-methylpyridazine. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1496-1513. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-methylpyridine. Retrieved from [Link]

-

Kotynia, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. Available at: [Link]

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

- Google Patents. (n.d.). US 2013/0178478 A1.

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Google Patents. (n.d.). US3883530A - Chlorine substituted methylpyridazines.

-

PhytoBank. (2015). Showing 3-Chloro-5-methylpyridazine (PHY0171193). Retrieved from [Link]

-

Ranu, B., Sarkar, A., & Ghosh, K. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]

-

Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). CATALYTIC HYDROGEN TRANSFER REDUCTIONS USING AMMONIUM FORMATE. A REVIEW. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

Vugts, D., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(10), 2573. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-phenylpyridazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PhytoBank: Showing 3-Chloro-5-methylpyridazine (PHY0171193) [phytobank.ca]

- 3. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]

- 4. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8 [matrix-fine-chemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 7. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. zenodo.org [zenodo.org]

- 9. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 10. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 11. chemical-label.com [chemical-label.com]

- 12. 3-CHLORO-2,5-DIMETHYLPYRAZINE(95-89-6) 1H NMR [m.chemicalbook.com]

- 13. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 3-Chloro-5-methylpyridazine: A Versatile Heterocyclic Building Block

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of innovation, particularly within the pharmaceutical and agrochemical industries. Among these, pyridazine derivatives hold a place of prominence due to their unique electronic properties and versatile reactivity. This guide provides an in-depth technical exploration of 3-chloro-5-methylpyridazine, a key pyridazine derivative that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Its strategic combination of a reactive chlorine atom and a methyl group on the electron-deficient pyridazine core makes it a valuable scaffold for introducing molecular diversity. This document will elucidate the molecular structure, physicochemical properties, synthesis, reactivity, and key applications of 3-chloro-5-methylpyridazine, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

3-Chloro-5-methylpyridazine is a substituted diazine, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with a chlorine atom at the 3-position and a methyl group at the 5-position. The presence of the electronegative nitrogen atoms and the chlorine atom renders the pyridazine ring electron-deficient, which is a critical determinant of its reactivity.

The chlorine atom at the 3-position is susceptible to nucleophilic displacement, a key feature leveraged in synthetic applications. The methyl group at the 5-position, while less reactive, can influence the molecule's solubility and steric profile, and can be a site for further functionalization under specific conditions.

Caption: 2D structure of 3-chloro-5-methylpyridazine.

Table 1: Physicochemical Properties of 3-Chloro-5-methylpyridazine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [2] |

| Molecular Weight | 128.56 g/mol | [2] |

| CAS Number | 89283-31-8 | [2] |

| IUPAC Name | 3-chloro-5-methylpyridazine | [2] |

| Synonyms | 3-Chloro-5-methyl-1,2-diazine | N/A |

| Appearance | Yellow solid or liquid | N/A |

| SMILES | CC1=CN=NC(Cl)=C1 | N/A |

| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | N/A |

| Storage Conditions | 0-8 °C, Inert atmosphere | [1] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-chloro-5-methylpyridazine often involves multi-step sequences starting from readily available precursors. A common strategy involves the construction of the pyridazine ring followed by chlorination. One plausible route begins with the synthesis of a dichlorinated precursor, 3,6-dichloro-4-methylpyridazine, which can then be selectively de-chlorinated.

A detailed synthesis for the precursor, 3,6-dichloro-4-methylpyridazine, involves the treatment of 4-methyl-1,2-dihydropyridazine-3,6-dione with a strong chlorinating agent like phosphoryl chloride (POCl₃).[3] This reaction proceeds via the conversion of the hydroxyl groups of the pyridazinedione tautomer into chloro groups.

Caption: Proposed synthetic pathway for 3-chloro-5-methylpyridazine.

The subsequent selective removal of one chlorine atom from 3,6-dichloro-4-methylpyridazine to yield 3-chloro-5-methylpyridazine can be achieved through catalytic hydrogenation.[4] The choice of catalyst and reaction conditions is crucial for achieving regioselectivity.

Core Reactivity: A Hub for Functionalization

The chemical behavior of 3-chloro-5-methylpyridazine is dominated by the electron-deficient nature of the pyridazine ring and the presence of a good leaving group (the chlorine atom). This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring significantly activates the chlorine atom towards nucleophilic attack.[5][6] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functional groups at the 3-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6] The stability of this intermediate is a key factor driving the reaction forward.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent also enables participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine ligands and appropriate reaction conditions can facilitate efficient coupling with boronic acids or their esters.[9] This opens up a vast chemical space for creating carbon-carbon bonds and synthesizing complex biaryl structures, which are prevalent in many drug molecules.

Applications in Research and Development

The versatile reactivity of 3-chloro-5-methylpyridazine makes it a valuable building block in several areas of chemical research and development.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-5-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 3-Chloro-5-methylpyridazine building block

An In-depth Technical Guide to the Synthesis of the 3-Chloro-5-methylpyridazine Building Block

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Pyridazine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of core building blocks is paramount. Heterocyclic compounds, due to their diverse electronic properties and three-dimensional structures, form the backbone of countless active molecules. Among these, the pyridazine ring system—a six-membered aromatic ring containing two adjacent nitrogen atoms—is of significant interest. The introduction of specific substituents, such as a chlorine atom and a methyl group, transforms the simple pyridazine into a highly versatile and reactive intermediate.

This guide provides an in-depth exploration of the synthesis of 3-Chloro-5-methylpyridazine (CAS 89283-31-8), a key building block whose unique arrangement of functional groups allows for targeted derivatization.[1][2] The chlorine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, or serve as a handle for further functionalization.[2][3] This whitepaper is designed for researchers, medicinal chemists, and process development scientists, offering a detailed examination of a reliable synthetic pathway, the underlying chemical principles, and a field-tested experimental protocol.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond disconnections and recognize readily available precursors. The most practical and widely adopted route to 3-Chloro-5-methylpyridazine involves a selective dechlorination of a dichlorinated precursor.

Caption: Retrosynthetic pathway for 3-Chloro-5-methylpyridazine.

This analysis reveals a robust three-step linear synthesis starting from commercially available materials:

-

Condensation: Formation of the pyridazinedione ring from citraconic anhydride (a derivative of maleic anhydride) and hydrazine.

-

Dehydrative Chlorination: Conversion of the dione to the dichloro-pyridazine using a strong chlorinating agent.

-

Selective Dechlorination: Regioselective removal of one chlorine atom to yield the final product.

The Primary Synthetic Pathway: A Two-Stage Approach

The most efficient and scalable synthesis of 3-Chloro-5-methylpyridazine begins with the precursor 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3).[4][5] This intermediate is readily prepared from 4-Methyl-1,2-dihydropyridazine-3,6-dione, which itself is synthesized via the condensation of citraconic anhydride with hydrazine.[6]

Stage 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

The conversion of the pyridazinedione to the dichloropyridazine is a classic transformation that replaces the two carbonyl oxygens with chlorine atoms. This is achieved through a dehydrative chlorination reaction, most commonly employing phosphorus oxychloride (POCl₃).

Mechanism and Rationale: Phosphorus oxychloride is the reagent of choice for this type of transformation for several reasons. The reaction proceeds via the formation of a dichlorophosphoryl ester intermediate at the carbonyl oxygen. The pyridazinedione, existing in its tautomeric dihydroxy-pyridazine form, acts as a nucleophile attacking the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by the generated chloride ions on the carbon atoms of the ring lead to the substitution of the hydroxyl groups with chlorine, with the formation of phosphorus-based byproducts. Heating under reflux provides the necessary activation energy to drive this multi-step reaction to completion.[7]

Caption: Workflow for the synthesis of the dichlorinated intermediate.

Detailed Experimental Protocol: Stage 1

Materials:

-

4-Methyl-1,2-dihydropyridazine-3,6-dione

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphorus oxychloride (approx. 10 eq). The reaction should be performed under an inert atmosphere (e.g., nitrogen).[7]

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 105-110 °C). Maintain this temperature for 4-5 hours. The initial suspension should gradually dissolve to form a clear, golden-yellow solution.[7]

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess POCl₃ by distillation under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood.[7]

-

Work-up: Carefully and slowly add the resulting viscous oil to a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution. Caution: This quenching step is highly exothermic and will release gas. Perform this addition dropwise to control the reaction rate.

-

Extraction: Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous mixture with chloroform or dichloromethane multiple times (e.g., 3 x 50 mL for a small-scale reaction).[7]

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 3,6-Dichloro-4-methylpyridazine, typically as a yellow solid.[7]

-

Purification: The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether to obtain a higher purity product.[7]

Stage 2: Selective Dechlorination to 3-Chloro-5-methylpyridazine

The final step is the regioselective reduction of the dichlorinated intermediate. The goal is to remove the chlorine atom at the 6-position while retaining the one at the 3-position. This is typically accomplished via catalytic hydrogenation.[8]

Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for the hydrogenolysis of aryl chlorides. In this process, hydrogen gas is activated on the surface of the palladium catalyst. The substrate adsorbs onto the catalyst surface, and a hydrogen atom is transferred, cleaving the carbon-chlorine bond. The selectivity for the 6-position over the 3-position is influenced by the electronic and steric environment of the pyridazine ring. The presence of a base, such as sodium hydroxide or ammonia, is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing catalyst deactivation and promoting the desired hydrogenolysis.[8]

| Parameter | Stage 1: Dichlorination | Stage 2: Selective Dechlorination |

| Starting Material | 4-Methyl-1,2-dihydropyridazine-3,6-dione | 3,6-Dichloro-4-methylpyridazine |

| Key Reagent(s) | Phosphorus oxychloride (POCl₃) | H₂, Palladium on Carbon (Pd/C), NaOH |

| Solvent | Neat (POCl₃) | Aqueous Methanol |

| Temperature | Reflux (~110 °C) | Room Temperature |

| Typical Yield | >90%[7] | Variable, often moderate to good |

Table 1: Comparison of Reaction Conditions for the Two-Stage Synthesis.

Detailed Experimental Protocol: Stage 2

Materials:

-

3,6-Dichloro-4-methylpyridazine

-

Palladium on carbon (5% or 10% Pd/C)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite® or a similar filter aid

Procedure:

-

Solution Preparation: Dissolve 3,6-Dichloro-4-methylpyridazine (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (1.0-1.2 eq).[8]

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask. Purge the flask by evacuating and back-filling with hydrogen several times. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet during and after filtration.

-

Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude product, if necessary, by column chromatography or recrystallization to obtain pure 3-Chloro-5-methylpyridazine.

Conclusion

The synthesis of 3-Chloro-5-methylpyridazine is most reliably achieved through a two-stage process involving the dehydrative chlorination of 4-Methyl-1,2-dihydropyridazine-3,6-dione followed by a selective catalytic hydrogenolysis of the resulting 3,6-Dichloro-4-methylpyridazine.[7][8] This pathway utilizes common laboratory reagents and well-established chemical transformations, making it accessible and scalable. The resulting product is a valuable and versatile building block, providing a reactive handle for nucleophilic substitutions and other coupling reactions, thereby securing its importance in the synthetic chemist's toolbox for developing novel pharmaceuticals and agrochemicals.[1][2]

References

- Benchchem. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1.

- ChemicalBook. 3,6-Dichloro-4-methylpyridazine synthesis.

- Chem-Impex. 3-Chloro-5-methylpyridazine (Supplied as a solution in DCM).

- ChemicalBook. 3-Chloro-5-methylpyridazine synthesis.

- Pipzine Chemicals. 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3.

- Sigma-Aldrich. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3.

- Sigma-Aldrich. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3.

- Organic Syntheses. Procedure for palladium-catalyzed reactions.

- Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8.

- Pipzine Chemicals. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.

- MDPI. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.

- Santa Cruz Biotechnology. 3-Chloro-5-methylpyridazine | CAS 89283-31-8 | SCBT.

- Biosynth. 3,6-Dichloro-4-methylpyridazine | 19064-64-3 | FD05940.

- ChemScene. 19064-64-3 | 3,6-Dichloro-4-methylpyridazine.

- Aaronchem. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine.

- MDPI. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]

- 3. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Chloro-5-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

3-Chloro-5-methylpyridazine reactivity and functional group compatibility

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 3-Chloro-5-methylpyridazine

Abstract

3-Chloro-5-methylpyridazine is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic and structural features, characterized by an electron-deficient pyridazine core, a reactive chloro leaving group, and a functionalizable methyl group, offer a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity profile of 3-chloro-5-methylpyridazine, with a focus on its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions. Furthermore, it offers a detailed examination of functional group compatibility, providing researchers with the predictive insights necessary for efficient and successful synthesis design.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The nitrogen atoms act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule, often enhancing solubility and metabolic stability. The introduction of a chlorine atom at the 3-position and a methyl group at the 5-position creates a highly valuable and differentiated building block. 3-Chloro-5-methylpyridazine serves as a key intermediate for compounds with applications as anti-inflammatory agents, antibiotics, and crop protection chemicals.[1] Its utility lies in the ability to selectively functionalize the molecule at distinct positions to tailor the final properties of the target compound.[1]

Electronic Properties and Reactivity Profile

The reactivity of 3-chloro-5-methylpyridazine is governed by the interplay of its constituent parts:

-

Pyridazine Ring: The two adjacent nitrogen atoms are strongly electron-withdrawing, rendering the carbon atoms of the ring electron-deficient. This inherent electronic property is the primary driver for the molecule's susceptibility to nucleophilic attack.

-

3-Chloro Group: The chlorine atom is a good leaving group, particularly when attached to an electron-poor aromatic system. The C-Cl bond is the principal site for nucleophilic aromatic substitution and the electrophilic partner in cross-coupling reactions.

-

5-Methyl Group: The methyl group is a weak electron-donating group. While its electronic influence on the ring's reactivity is modest compared to the nitrogen atoms, it provides an additional site for chemical modification.

This combination makes the C3 position highly electrophilic and susceptible to reaction with a wide array of nucleophiles and organometallic reagents.

Key Reaction Classes: A Synthetic Playbook

The strategic functionalization of 3-chloro-5-methylpyridazine can be approached through several high-yield and robust reaction classes. The choice of methodology depends on the desired bond construction.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridazine ring makes it highly activated for SNAAr.[3] This pathway is often the most direct and atom-economical method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon at C3, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The adjacent nitrogen atom is crucial for stabilizing this intermediate. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

Scope and Considerations:

-

Nitrogen Nucleophiles: Primary and secondary aliphatic and aromatic amines readily displace the chloride. The reaction often requires a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.

-

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles. Reactions are typically run with a strong base like NaH or KOtBu to deprotonate the corresponding alcohol.

-

Sulfur Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles and react rapidly.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-nitrogen bonds where SNAAr is not feasible or desired, palladium-catalyzed cross-coupling reactions are the methods of choice. Aryl chlorides are generally less reactive than bromides or iodides, often requiring specialized catalyst systems.[4]

3.2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the C-Cl bond with an organoboron reagent (e.g., boronic acid or ester).[5]

Catalyst System:

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively.[6]

-

Ligand: Bulky, electron-rich phosphine ligands are critical for the activation of the C-Cl bond. Ligands such as SPhos, XPhos, or RuPhos are often required to promote the rate-limiting oxidative addition step.[4]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[5]

-

Solvent: Aprotic polar solvents like dioxane, toluene, or DMF, often with water as a co-solvent, are typically used.[7]

3.2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

When SNAAr fails, particularly with less nucleophilic amines or sterically hindered substrates, the Buchwald-Hartwig amination is a powerful alternative.[8] This reaction couples aryl halides with a wide range of amines.[9]

Catalyst System:

-

Palladium Source: Similar to Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are common.

-

Ligand: The choice of ligand is critical. Biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are highly effective for C-Cl bond amination.[10]

-

Base: A strong, non-nucleophilic base is required, with NaOt-Bu, LiHMDS, or K₃PO₄ being the most common choices.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential.

Functionalization of the Methyl Group

The methyl group at the C5 position offers a secondary site for modification. While less straightforward than C3 functionalization, it can be achieved through methods such as:

-

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation can install a halogen on the methyl group, creating a benzylic-type halide that is amenable to further substitution.

-

Deprotonation-Alkylation: While challenging due to the acidity of other ring protons, selective deprotonation of the methyl group with a strong base like LDA at low temperatures, followed by quenching with an electrophile, can be a viable strategy.

Functional Group Compatibility Guide

A key consideration in synthesis design is the compatibility of other functional groups on the coupling partner with the reaction conditions required for modifying 3-chloro-5-methylpyridazine.

| Functional Group | SNAAr (Base, Heat) | Suzuki Coupling (Pd, Base, Heat) | Buchwald-Hartwig (Pd, Strong Base, Heat) | Compatibility & Key Considerations |

| -OH (Alcohols, Phenols) | Incompatible | Protection Required | Protection Required | Will be deprotonated and act as a competing nucleophile. Protection (e.g., as MOM, TBDMS, or methyl ether) is necessary. |

| -NH₂, -NHR | Incompatible | Protection Required | Incompatible | Will act as a competing nucleophile. Protection (e.g., as Boc, Cbz) is essential. |

| -COOH (Carboxylic Acid) | Incompatible | Protection Required | Protection Required | The acidic proton will quench bases and organometallics. Protection as an ester (e.g., methyl, ethyl) is standard. |

| -CHO, -C(O)R (Aldehydes, Ketones) | Compatible | Risk of Side Reactions | Risk of Side Reactions | Generally compatible, but strong bases can promote side reactions like aldol condensation. Use milder bases (K₂CO₃) where possible. |

| -COOR (Esters) | Compatible | Compatible | Risk of Hydrolysis | Generally robust, but strong bases like NaOt-Bu can cause hydrolysis or transesterification, especially with heat. K₃PO₄ is often a safer choice. |

| -CN (Nitrile) | Compatible | Compatible | Compatible | Generally stable under all listed conditions. |

| -NO₂ (Nitro) | Compatible | Compatible | Compatible | Highly stable and compatible. |

| -B(OH)₂ (Boronic Acid) | Compatible | Reactant | Compatible | Stable to SNAAr conditions. It is the key reactant in Suzuki coupling. |

Experimental Protocols

Protocol 1: General Procedure for SNAAr with an Amine

-

To a sealed vial, add 3-chloro-5-methylpyridazine (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous DMSO or NMP as the solvent (to a concentration of ~0.2 M).

-

Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine 3-chloro-5-methylpyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

-

Heat the reaction mixture to 100 °C with stirring for 12-24 hours.[4]

-

Follow steps 5-9 from the SNAAr workup procedure for isolation and purification.

Conclusion

3-Chloro-5-methylpyridazine stands out as a robust and versatile building block for chemical synthesis. Its reactivity is dominated by the electrophilic C3 position, which is readily functionalized through both nucleophilic aromatic substitution and modern cross-coupling methodologies. A thorough understanding of the electronic properties of the pyridazine core and the specific requirements of each reaction class is paramount for success. By carefully selecting catalysts, ligands, and bases, and by being mindful of the functional group compatibility outlined in this guide, researchers can effectively leverage this powerful intermediate to construct diverse and complex molecules for a wide range of applications in science and industry.

References

-

Aaronchem. (n.d.). 3-Chloro-5-methylpyridazine. Retrieved from Aaronchem product page.[1]

-

Guillaumet, G., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Via Discovery.[12]

-

Chem-Impex. (n.d.). 3-Chloro-5-methylpyridazine. Retrieved from Chem-Impex product page.[2]

-

ChemicalBook. (n.d.). 3-Chloro-5-methylpyridazine synthesis. Retrieved from ChemicalBook.[13]

-

ResearchGate. (2015). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from ResearchGate.[14]

-

MDPI. (2018). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules.[15]

-

BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from BenchChem.[4]

-

ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry.[7]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[8]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from ResearchGate.[16]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[5]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific.[11]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal.[9]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry.[17]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia.[3]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.[6]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[10]

Sources

- 1. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]

- 13. 3-Chloro-5-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data (NMR, IR, MS) for 3-Chloro-5-methylpyridazine

A Comprehensive Spectroscopic Analysis of 3-Chloro-5-methylpyridazine: A Guide for Researchers

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is paramount. 3-Chloro-5-methylpyridazine, a substituted pyridazine derivative, represents a key building block in the synthesis of novel bioactive molecules. Its chemical architecture, featuring a chlorine substituent and a methyl group on the pyridazine ring, offers unique electronic and steric properties that are of significant interest in drug design and development.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the spectroscopic characteristics of 3-Chloro-5-methylpyridazine. However, an exhaustive search of public-domain databases, scientific literature, and supplier documentation has revealed a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound at the time of this writing.

Therefore, this guide will take a predictive and pedagogical approach. Leveraging established principles of spectroscopy and drawing comparisons with structurally related analogs, we will construct a theoretical framework for the expected spectroscopic signatures of 3-Chloro-5-methylpyridazine. This document will serve as a valuable resource for anticipating spectral features, aiding in the identification of this compound in reaction mixtures, and providing a robust foundation for its future empirical characterization. We will outline the theoretical basis for the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the characteristic vibrational modes in Infrared (IR) spectroscopy, and the anticipated fragmentation patterns in Mass Spectrometry (MS).

While theoretical, the insights provided herein are grounded in extensive field experience and a deep understanding of spectroscopic principles, ensuring that this guide is both scientifically rigorous and practically valuable. It is our hope that this document will not only fill a critical knowledge gap but also stimulate further research into the synthesis and comprehensive characterization of this important chemical entity.

Molecular Structure and Predicted Spectroscopic Overview

3-Chloro-5-methylpyridazine (CAS No: 89283-31-8) possesses a molecular formula of C₅H₅ClN₂ and a molecular weight of approximately 128.56 g/mol .[1][2] The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. The substituents—a chlorine atom at position 3 and a methyl group at position 5—profoundly influence the electron distribution within the ring and, consequently, its spectroscopic properties.

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering and key structural features of 3-Chloro-5-methylpyridazine.

Figure 1: Molecular Structure of 3-Chloro-5-methylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Chloro-5-methylpyridazine is expected to be relatively simple, exhibiting signals for the two aromatic protons and the methyl group protons.

-

Aromatic Protons (H4 and H6): The protons at positions 4 and 6 are in different chemical environments and are expected to appear as distinct signals in the downfield region, typical for aromatic protons. Due to the electronegativity of the nitrogen atoms and the chlorine atom, these protons will be deshielded. We can anticipate their chemical shifts to be in the range of δ 7.5 - 9.0 ppm . The proton at C6, being adjacent to a nitrogen atom, is likely to be the most downfield. The proton at C4 is situated between the chloro- and methyl-substituted carbons and will also be in a unique electronic environment. These two protons should appear as doublets due to coupling with each other.

-

Methyl Protons (CH₃ at C5): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, likely around δ 2.3 - 2.8 ppm . The singlet nature arises from the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Data for 3-Chloro-5-methylpyridazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4 | 7.5 - 8.5 | Doublet (d) |

| H6 | 8.5 - 9.0 | Doublet (d) |

| CH₃ | 2.3 - 2.8 | Singlet (s) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. We anticipate five distinct signals corresponding to the five carbon atoms in the molecule, as they are all in unique chemical environments.

-

Aromatic Carbons: The four carbons of the pyridazine ring (C3, C4, C5, and C6) are expected to resonate in the aromatic region of the spectrum, typically between δ 120 - 160 ppm .

-

C3: The carbon atom bearing the chlorine atom (C3) will be significantly influenced by the electronegativity of the halogen. Its chemical shift is predicted to be in the range of δ 150 - 160 ppm .

-

C5: The carbon atom attached to the methyl group (C5) will also be in the aromatic region, likely around δ 140 - 150 ppm .

-

C4 and C6: The two CH carbons (C4 and C6) are expected to have chemical shifts in the range of δ 120 - 140 ppm .

-

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, with a predicted chemical shift of δ 15 - 25 ppm .

Table 2: Predicted ¹³C NMR Data for 3-Chloro-5-methylpyridazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 150 - 160 |

| C4 | 120 - 140 |

| C5 | 140 - 150 |

| C6 | 120 - 140 |

| CH₃ | 15 - 25 |

Experimental Protocol for NMR Data Acquisition

For the future acquisition of NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-methylpyridazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy: Anticipated Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Chloro-5-methylpyridazine is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic ring and substituents.

-

C-H Stretching (Aromatic): Look for weak to medium bands in the region of 3000-3100 cm⁻¹ .

-

C-H Stretching (Aliphatic): The methyl group C-H stretching vibrations are expected to appear in the 2850-3000 cm⁻¹ region.

-

C=C and C=N Stretching (Aromatic Ring): Aromatic ring stretching vibrations will likely produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a strong absorption band in the 600-800 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for 3-Chloro-5-methylpyridazine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C, C=N | Stretching | 1400 - 1600 | Medium to Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS): Foreseeing the Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Chloro-5-methylpyridazine, we can predict the molecular ion peak and some key fragmentation pathways.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (128.56). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 128 and an (M+2)⁺ peak at m/z 130 , with a relative intensity of about one-third of the M⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 93 .

-

Loss of HCN: Heterocyclic aromatic compounds often undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 101 .

-

Loss of N₂: The pyridazine ring could potentially lose a molecule of nitrogen gas (N₂), resulting in a fragment at m/z 100 .

-

Figure 2: Predicted Mass Spectrometry Fragmentation of 3-Chloro-5-methylpyridazine.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and provide structural information.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum should be scanned over a suitable mass range (e.g., m/z 40-300).

Conclusion and Future Outlook

This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of 3-Chloro-5-methylpyridazine. While the absence of published experimental data presents a current limitation, the predictive analyses of the ¹H NMR, ¹³C NMR, IR, and MS spectra offered herein provide a robust starting point for researchers working with this compound. The detailed experimental protocols are intended to facilitate the future acquisition and interpretation of high-quality spectral data.